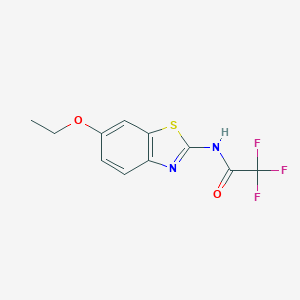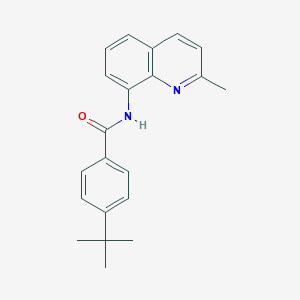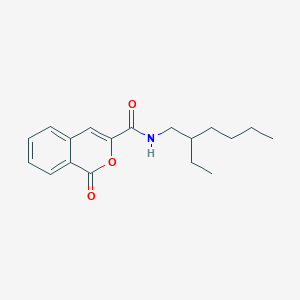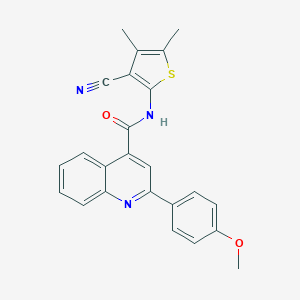![molecular formula C19H18ClNO2 B442561 3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one CAS No. 333307-80-5](/img/structure/B442561.png)
3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is an organic compound that features a cyclohexenone core substituted with a 4-chloroanilino group and a 4-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through a Michael addition reaction, where a suitable enone reacts with a nucleophile.
Substitution with 4-Chloroanilino Group:
Substitution with 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the aromatic ring undergoes electrophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclohexenone core to a cyclohexane derivative.
Substitution: Both the 4-chloroanilino and 4-methoxyphenyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone
- 3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone
- 3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone
Uniqueness
3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both a 4-chloroanilino group and a 4-methoxyphenyl group on a cyclohexenone core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
333307-80-5 |
|---|---|
Fórmula molecular |
C19H18ClNO2 |
Peso molecular |
327.8g/mol |
Nombre IUPAC |
3-(4-chloroanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H18ClNO2/c1-23-19-8-2-13(3-9-19)14-10-17(12-18(22)11-14)21-16-6-4-15(20)5-7-16/h2-9,12,14,21H,10-11H2,1H3 |
Clave InChI |
YYJXHDLLOKULQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloro-2-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B442479.png)

![10-ACETYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B442482.png)

![(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[(OXOLAN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B442484.png)


![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B442487.png)
![5-{[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B442489.png)
![methyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B442491.png)
![2-[(1-adamantylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B442497.png)
![N'-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE](/img/structure/B442499.png)
![4-bromo-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B442501.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B442502.png)
